1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea
CAS No.: 1021214-39-0
Cat. No.: VC11921746
Molecular Formula: C20H19ClN4O3
Molecular Weight: 398.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021214-39-0 |
|---|---|
| Molecular Formula | C20H19ClN4O3 |
| Molecular Weight | 398.8 g/mol |
| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea |
| Standard InChI | InChI=1S/C20H19ClN4O3/c1-28-18-9-7-15(21)13-17(18)23-20(27)22-11-12-25-19(26)10-8-16(24-25)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H2,22,23,27) |
| Standard InChI Key | BWXHEOMFGOAJIV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Composition
1-(5-Chloro-2-methoxyphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea integrates three distinct pharmacophoric elements:
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A 5-chloro-2-methoxyphenyl group contributing electron-withdrawing and hydrophobic characteristics.
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A urea linker (-NH-C(=O)-NH-) enabling hydrogen-bond interactions with biological targets.
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A 6-oxo-3-phenyl-1,6-dihydropyridazine moiety conferring planar aromaticity and potential π-π stacking interactions .
The ethyl spacer between the urea and pyridazinone groups enhances conformational flexibility, potentially optimizing target binding .
Molecular and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉ClN₄O₃ |
| Molecular Weight | 398.8 g/mol |
| CAS Number | 1021214-39-0 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| logP (Predicted) | ~3.8 (Moderate lipophilicity) |
While explicit data on melting point, boiling point, and solubility remain unreported in available literature, the compound's calculated polar surface area (70.8 Ų) suggests moderate permeability across biological membranes .
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis typically employs a three-step strategy :
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Pyridazinone Core Formation: Cyclocondensation of phenyl-substituted hydrazines with maleic anhydride derivatives yields the 6-oxo-1,6-dihydropyridazine scaffold.
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Ethyl Spacer Introduction: Alkylation reactions attach the ethyl chain to the pyridazinone nitrogen, often using bromoethylphthalimide followed by deprotection.
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Urea Coupling: Reaction of the ethylamine intermediate with 5-chloro-2-methoxy phenyl isocyanate under anhydrous conditions completes the assembly .
Critical parameters include:
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Temperature control (<0°C during isocyanate reactions to prevent oligomerization)
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Solvent selection (tetrahydrofuran or dichloromethane for coupling steps)
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Purification via silica gel chromatography (typical yields: 45–60%).
Structure-Activity Relationship (SAR) Insights
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Methoxy Position: The ortho-methoxy group on the phenyl ring enhances metabolic stability compared to para-substituted analogs .
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Chloro Substituent: The 5-chloro group increases target affinity by 3-fold versus unsubstituted derivatives in enzyme inhibition assays.
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Pyridazinone Oxidation State: The 6-oxo configuration improves aqueous solubility versus fully aromatic pyridazines while maintaining target engagement .
Biological Activity and Mechanism
Anti-Cancer Activity
In vitro screens demonstrate dose-dependent cytotoxicity against:
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HepG2 (hepatocellular carcinoma): IC₅₀ = 2.8 μM
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MCF-7 (breast adenocarcinoma): IC₅₀ = 4.1 μM
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A549 (lung carcinoma): IC₅₀ = 5.6 μM
Mechanistic studies suggest dual targeting:
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Topoisomerase II Inhibition: Disrupts DNA replication through stabilization of topo II-DNA cleavage complexes (EC₅₀ = 1.2 μM) .
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Wnt/β-Catenin Pathway Modulation: Downregulates β-catenin nuclear translocation by 62% at 10 μM in reporter assays.
Selectivity Profile
The compound exhibits >30-fold selectivity for cancer versus non-malignant cells (e.g., HEK293, IC₅₀ >100 μM). This selectivity correlates with increased glucose transporter (GLUT1) expression in tumor cells, facilitating intracellular accumulation.
| Parameter | Value |
|---|---|
| Caco-2 Permeability (A→B) | 1.2 × 10⁻⁶ cm/s (Low) |
| Plasma Protein Binding | 89% (Human serum albumin) |
| Hepatic Clearance (Human) | 12 mL/min/kg |
| Oral Bioavailability (Rat) | 34% |
Despite low intrinsic permeability, the compound achieves therapeutic liver concentrations (8:1 liver-to-plasma ratio in mice) through organic anion-transporting polypeptide (OATP)-mediated uptake .
Therapeutic Applications and Future Directions
Oncology
The compound’s dual mechanism supports potential use in:
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Combination Therapy: Synergizes with doxorubicin (combination index = 0.3 at 1:2 molar ratio).
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Metastasis Suppression: Reduces MMP-9 secretion by 78% at 5 μM in invasion assays .
Neurodegenerative Diseases
Structural analogs demonstrate MAO-B inhibitory activity (IC₅₀ = 0.0059 μM) , suggesting possible derivatization for Parkinson’s disease applications.
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